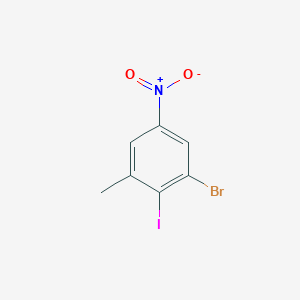
1-Bromo-2-iodo-3-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C7H5BrINO2 . It is a solid substance with a molecular weight of 341.93 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is 1S/C7H5BrINO2/c1-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a solid substance . It has a molecular weight of 341.93 .Wissenschaftliche Forschungsanwendungen
Halogenation in Organic Synthesis
Halogenation plays a crucial role in organic synthesis, offering pathways to selectively functionalize molecules for further transformations. For instance, mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene are prepared in high yield through ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts. This method demonstrates the strategic use of halogenation in synthesizing complex molecules from simpler substrates, showcasing the versatility of halogenated intermediates in organic chemistry (Bovonsombat & Mcnelis, 1993).
Photoinduced Substitution Reactions
Photochemical studies on halothiophenes and halobenzenes reveal insights into the mechanisms of photoinduced substitution reactions. Research on compounds like 2-Iodo-5-nitrothiophene and 4-iodo-nitrobenzene has advanced understanding of how light can induce the cleavage of carbon-halogen bonds, leading to novel photoarylation processes. These studies offer valuable knowledge on harnessing light for chemical transformations, enabling the development of photochemical methods for synthesizing halogenated aromatic compounds (Latterini et al., 2001).
Enhancements in Solar Cell Performance
The introduction of halogenated compounds into the active layers of polymer solar cells (PSCs) has been shown to significantly improve device performance. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of PSCs led to a notable increase in power conversion efficiency, demonstrating the potential of halogenated molecules in enhancing the efficiency of renewable energy technologies (Fu et al., 2015).
Domino Reactions in Heterocyclic Synthesis
Domino reactions, involving sequential bond-forming steps, are powerful tools in organic synthesis. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans, exemplifies the utility of halogenated substrates in facilitating complex transformations. This method provides an efficient route to synthetically valuable heterocycles, highlighting the role of halogenated compounds in constructing diverse molecular architectures (Lu et al., 2007).
Photodissociation Studies for Understanding Molecular Behavior
Investigating the photodissociation of halobenzenes, such as bromobenzene and iodobenzene, sheds light on the dynamics of molecular dissociation processes. These studies provide insights into how different halogens affect the dissociation mechanism and energy distribution, contributing to a deeper understanding of photochemical reactions at the molecular level (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
1-bromo-2-iodo-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDGQAYWTWHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-3-methyl-5-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)
![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)
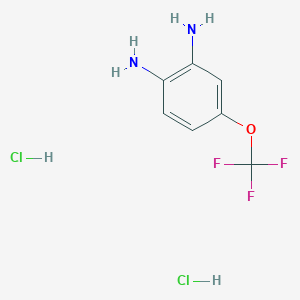
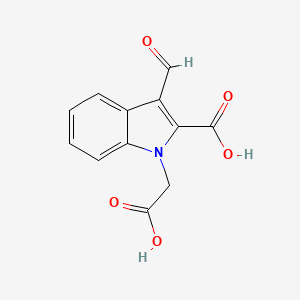
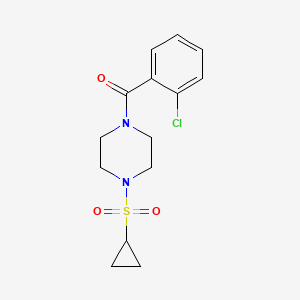
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)
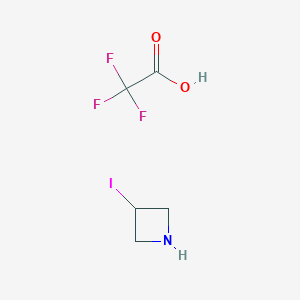
![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
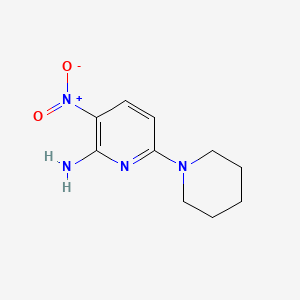
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)